molecular formula C10H7ClN4 B1333383 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 42754-62-1

5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1333383
CAS RN: 42754-62-1
M. Wt: 218.64 g/mol
InChI Key: DWFJNGUSRCQFDM-UHFFFAOYSA-N
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Description

“5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the empirical formula C9H8ClN3 . Its molecular weight is 193.63 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a 4-chlorophenyl group and an amino group .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 463.8±35.0 °C at 760 mmHg, and a flash point of 234.3±25.9 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP value is 1.90 .

Scientific Research Applications

Crystal Structure Analysis

The compound 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile has been a subject of structural analysis in various studies. For instance, it was synthesized and its crystal structure, characterized by strong N-H…O hydrogen bonds forming chains and C-H…N hydrogen bonds, was described, highlighting its dihedral angle between the pyrazole and benzene rings (Mu et al., 2012). Another study presented the crystal structure of a similar compound, detailing its orthorhombic space group and the interaction of its molecular components through intermolecular hydrogen bonding and crystal packing effects (Jasinski et al., 2008).

Chemical Synthesis and Applications

Researchers have also explored the synthesis and applications of this compound in various contexts. One study synthesized a derivative and used it as a corrosion inhibitor for mild steel, showing its high inhibition efficiency and discussing its adsorption behavior and surface interaction through various analytical techniques (Yadav et al., 2016). Another research focused on the electronic properties of a derivative, aiming to understand its interaction with fullerene molecules, revealing its potential antiarthritic property and its enhanced Raman activity when adsorbed with fullerene (Author, 2022).

Bioactive Compounds Synthesis

Furthermore, the compound has been used in the synthesis of bioactive compounds. A study reported the synthesis of new fused Pyrazolo[1,5-a]pyrimidines from it, which were evaluated for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (Al-Adiwish et al., 2017). Another study described the facile one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives as potential intermediates for further chemical modifications (Poonam & Singh, 2019).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause eye damage, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

properties

IUPAC Name

3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c11-7-3-1-6(2-4-7)9-8(5-12)10(13)15-14-9/h1-4H,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFJNGUSRCQFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379820
Record name 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

42754-62-1
Record name 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42754-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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